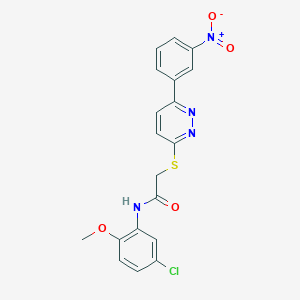

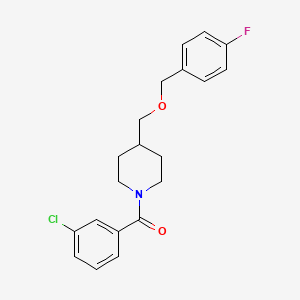

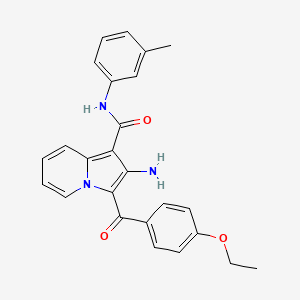

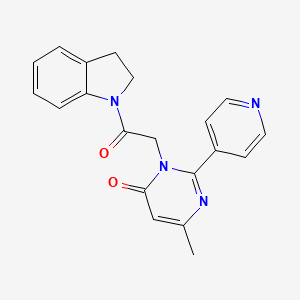

![molecular formula C23H24ClN5O2S B2598686 1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114876-98-0](/img/structure/B2598686.png)

1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazoloquinazolines . Triazoloquinazolines are a type of heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses . They contain a five-membered aromatic azole chain and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives involves aromatic nucleophilic substitution . A typical synthesis process might involve the reaction of a 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is usually stirred overnight and then poured onto ice-water .Molecular Structure Analysis

The molecular structure of triazoloquinazolines, such as the compound , is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and quinazoline . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving triazoloquinazoline derivatives are typically characterized by aromatic nucleophilic substitution . The presence of the triazole moiety in these compounds enhances their antimicrobial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives are largely determined by their heterocyclic structure . These compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain .Aplicaciones Científicas De Investigación

Anticancer Properties: Triazoles exhibit promising anticancer activity. Their ability to inhibit enzymes involved in cell proliferation and angiogenesis makes them attractive candidates for cancer therapy .

Antimicrobial Agents: Triazoles have been investigated for their antimicrobial properties. They show efficacy against bacteria, fungi, and parasites. The compound could be evaluated for its antimicrobial potential .

Antioxidant Activity: Some triazoles demonstrate antioxidant effects, which are crucial for combating oxidative stress-related diseases. Further studies could explore the antioxidant capacity of this compound .

Materials Science and Coordination Chemistry

1,2,4-Triazoles also find applications beyond medicine:

Materials Synthesis: Triazoles serve as building blocks for constructing functional materials. Researchers have used them to create metal-organic frameworks (MOFs), coordination polymers, and luminescent materials. Investigating the compound’s role in material synthesis could yield interesting results .

Agrochemicals: Triazoles have been employed in agrochemical formulations due to their pesticidal and herbicidal properties. The compound might be evaluated for its potential as an agrochemical agent .

Synthetic Bioactivity and Drug Linkages

The compound’s structure suggests potential for synthetic bioactivity and drug development:

Bioconjugation: Researchers could explore linking this compound to other molecules (e.g., peptides, antibodies) to create targeted drug conjugates. Such bioconjugates enhance drug delivery and specificity .

Prodrug Design: The compound’s functional groups allow for prodrug design. By modifying its structure, researchers could create prodrugs that improve solubility, stability, and bioavailability .

Mechanistic Insights

Understanding the reaction mechanisms involved in synthesizing 1,2,4-triazoles is crucial. Investigating the role of the o-quinone catalyst in the multi-step cascade reaction could provide valuable mechanistic insights .

Mecanismo De Acción

Direcciones Futuras

Future research on triazoloquinazoline derivatives could focus on further exploration of their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies could also be conducted to aid in the rational design and development of new target-oriented triazoloquinazoline-based drugs for the treatment of multifunctional diseases .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O2S/c1-4-11-28-21(31)18-10-7-16(20(30)25-14(2)3)12-19(18)29-22(28)26-27-23(29)32-13-15-5-8-17(24)9-6-15/h5-10,12,14H,4,11,13H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAPHLRTVDNGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2598603.png)

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2598604.png)

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]but-2-enamide](/img/structure/B2598605.png)

![3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2598609.png)

![N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide](/img/structure/B2598610.png)

![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2598617.png)

![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598620.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-cyclopentylacetamide](/img/structure/B2598624.png)

![N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2598625.png)